molecular formula C10H18N4O B13228293 Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine

Cat. No.: B13228293
M. Wt: 210.28 g/mol
InChI Key: ZUFPGMHAVBBURQ-UHFFFAOYSA-N
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Description

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine is a compound that features a piperidine ring and an oxadiazole ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperidine ring .

Scientific Research Applications

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring may inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and oxadiazole derivatives, such as:

Uniqueness

What sets Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine apart is its unique combination of the piperidine and oxadiazole rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

N,N-dimethyl-1-(5-piperidin-2-yl-1,3,4-oxadiazol-2-yl)methanamine

InChI

InChI=1S/C10H18N4O/c1-14(2)7-9-12-13-10(15-9)8-5-3-4-6-11-8/h8,11H,3-7H2,1-2H3

InChI Key

ZUFPGMHAVBBURQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=C(O1)C2CCCCN2

Origin of Product

United States

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